molecular formula C18H15NO2 B15231894 4-Methoxy-1-phenyl-2-naphthamide

4-Methoxy-1-phenyl-2-naphthamide

Cat. No.: B15231894
M. Wt: 277.3 g/mol
InChI Key: DSCIMYNIYVEACW-UHFFFAOYSA-N
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Description

4-Methoxy-1-phenyl-2-naphthamide is a naphthalene-derived compound featuring a methoxy group at the 4-position, a phenyl group at the 1-position, and a carboxamide moiety at the 2-position. Its structure combines aromatic and amide functionalities, making it relevant in pharmaceutical and materials science research. The methoxy group enhances solubility in polar solvents, while the phenyl and naphthamide groups contribute to π-π stacking interactions, which are critical in molecular recognition processes.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

4-methoxy-1-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO2/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,19,20)

InChI Key

DSCIMYNIYVEACW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-phenyl-2-naphthamide typically involves the reaction of 4-methoxy-1-naphthoyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

4-Methoxy-1-phenyl-2-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters in the brain. This inhibition is achieved through reversible and competitive binding to the active site of the enzyme, thereby preventing the degradation of neurotransmitters and potentially alleviating symptoms of neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The closest structural analog in the provided evidence is 4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide (hereafter referred to as Compound A ). Key comparisons include:

  • Substituents :
    • 4-Methoxy-1-phenyl-2-naphthamide : Methoxy (4-position), phenyl (1-position), carboxamide (2-position).
    • Compound A : Additional diazenyl (-N=N-) group, chlorine (2-position on phenyl ring), hydroxyl (4-position on phenyl ring), and a methoxyphenylamide substituent .

Physicochemical Properties

Property This compound Compound A
Molecular Weight ~307 g/mol ~504 g/mol
Solubility Moderate in DMSO, ethanol Lower due to increased hydrophobicity from Cl and diazenyl
Reactivity Stable under ambient conditions Photo-responsive (diazenyl group)

Research Findings

  • Role of Substituents : The diazenyl group in Compound A introduces photodynamic therapeutic properties, a feature absent in the parent compound. Chlorine and hydroxyl groups improve binding affinity to biological targets like DNA topoisomerase II .
  • Synthetic Challenges : Compound A requires multi-step synthesis (e.g., diazo coupling), whereas this compound is synthesized via direct amidation, reducing production costs.

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